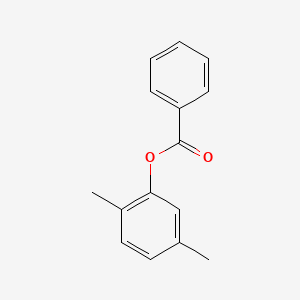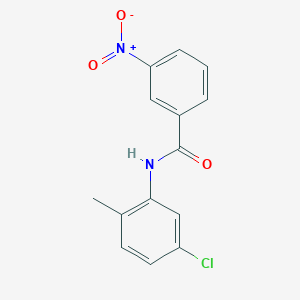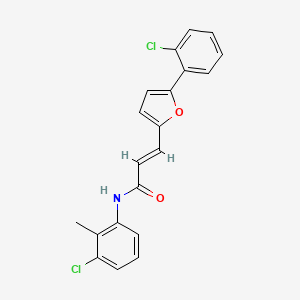![molecular formula C10H22S2Si B11939782 Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- CAS No. 62618-95-5](/img/structure/B11939782.png)
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1,3-dithian-2-yl group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- typically involves the reaction of trimethylsilyl chloride with a suitable dithiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Applications De Recherche Scientifique
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The dithiane ring provides additional stability and reactivity, making the compound versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, trimethyl[2-methyl-5-(1-methylethyl)phenoxy]-
- Silane, trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-
Uniqueness
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other silane compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
62618-95-5 |
|---|---|
Formule moléculaire |
C10H22S2Si |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
trimethyl-(2-propan-2-yl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C10H22S2Si/c1-9(2)10(13(3,4)5)11-7-6-8-12-10/h9H,6-8H2,1-5H3 |
Clé InChI |
FHOQYLMNFBZPPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(SCCCS1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)


